molecular formula C12H21NO4 B15276040 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid CAS No. 1784129-64-1

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid

Cat. No.: B15276040
CAS No.: 1784129-64-1
M. Wt: 243.30 g/mol
InChI Key: IYTMSLGCCACZRJ-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group through various coupling reactions, often using reagents like carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)propanoic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid: Features an azetidine ring, offering different steric and electronic properties.

    2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid: Similar but with the Boc group on a different position of the pyrrolidine ring.

Uniqueness

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is unique due to its specific ring structure and the position of the Boc protecting group. This configuration provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

CAS No.

1784129-64-1

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C12H21NO4/c1-8(10(14)15)9-6-5-7-13(9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

IYTMSLGCCACZRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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